HJ-PI01

Breast Cancer Pim-2 Inhibition Cell Proliferation Assay

HJ-PI01 (N-Acetylphenoxazine) is the most potent anti-proliferative candidate from a focused 15-compound phenoxazine screen, validated for Pim-2–dependent triple-negative breast cancer research in MDA-MB-231 models. It outperforms chlorpromazine and pan-Pim inhibitor PI003, induces dual apoptosis/autophagy at 300 nmol/L, and demonstrates oral tumor-growth inhibition in xenograft mice at 40 mg/kg/day—offering a proven in vivo dosing paradigm without IV/IP formulation challenges. Stable for 3 years at -20°C, enabling cost-efficient bulk procurement and multi-year experimental consistency.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 6192-43-4
Cat. No. B1673311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHJ-PI01
CAS6192-43-4
SynonymsHJPI01;  HJ-PI01;  HJ PI01
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31
InChIInChI=1S/C14H11NO2/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3
InChIKeyMXVOQCUXOQFIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HJ-PI01 (CAS 6192-43-4): A Specific Pim-2 Inhibitor for Triple-Negative Breast Cancer Research


HJ-PI01, chemically known as 10-Acetylphenoxazine, is an orally active small-molecule inhibitor of the serine/threonine kinase Pim-2 [1]. It was discovered through in silico analysis and experimental validation as part of a series of 15 synthesized compounds (HJ-PI01 to HJ-P015) targeting the ATP-binding pocket of Pim-2 [1]. HJ-PI01 is characterized by its ability to induce both death receptor-dependent apoptosis and autophagic cell death in cancer cells, distinguishing it from pan-Pim inhibitors and other Pim-2 targeting approaches [1].

HJ-PI01 (6192-43-4): Why a Specific Pim-2 Inhibitor Cannot Be Replaced by Pan-Pim or Other Kinase Inhibitors


Substituting HJ-PI01 with a pan-Pim inhibitor or other kinase inhibitors is not scientifically valid for Pim-2-specific studies. Pan-Pim inhibitors like PI003 show relatively poor efficacy against Pim-2 [1], and non-specific kinase inhibitors introduce confounding off-target effects. Furthermore, HJ-PI01's unique ability to induce both apoptotic and autophagic cell death in triple-negative breast cancer cells is not replicated by close analogs [1]. The following quantitative evidence demonstrates why HJ-PI01 must be the compound of choice for experiments requiring selective Pim-2 inhibition and downstream biological effects.

HJ-PI01 (CAS 6192-43-4) Evidence Guide: Quantitative Differentiation Data


Superior Anti-Proliferative Potency in MDA-MB-231 Cells Compared to Chlorpromazine and PI003

HJ-PI01 achieved approximately 50% inhibition of MDA-MB-231 cell growth at a concentration of 300 nmol/L after 24 hours of treatment [1]. In contrast, the structurally related phenothiazine derivative chlorpromazine required a 2.5-fold higher concentration (750 nmol/L) and the pan-Pim inhibitor PI003 required a 1.5-fold higher concentration (460 nmol/L) to achieve a comparable level of growth inhibition [1].

Breast Cancer Pim-2 Inhibition Cell Proliferation Assay

Significant In Vivo Tumor Growth Inhibition in a Triple-Negative Breast Cancer Xenograft Model

Oral administration of HJ-PI01 at 40 mg/kg once daily for 10 days significantly inhibited tumor growth in MDA-MB-231 xenograft mice . This in vivo efficacy was accompanied by an obvious decrease in the body, liver, spleen, and kidney weights of the treated mice .

Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

High Purity and Reliable Formulation for Reproducible Research

Commercially available HJ-PI01 is provided with a purity of ≥98.0% as determined by HPLC . This high purity minimizes the risk of confounding results from impurities that could be present in less rigorously characterized batches.

Compound Purity HPLC Reproducibility

High DMSO Solubility Facilitates In Vitro Assay Development

HJ-PI01 exhibits high solubility in DMSO, with a reported value of 65 mg/mL (288.58 mM) [1]. This high solubility simplifies the preparation of stock solutions and serial dilutions for cell-based assays, ensuring accurate and consistent dosing.

Solubility DMSO Assay Development

HJ-PI01 (CAS 6192-43-4): Recommended Research and Industrial Applications


In Vitro Studies of Pim-2 Kinase Inhibition in Triple-Negative Breast Cancer

HJ-PI01 is the compound of choice for researchers investigating the role of Pim-2 kinase in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The direct head-to-head comparison showing HJ-PI01's superior potency over chlorpromazine and PI003 [1] makes it the preferred tool for establishing dose-response relationships and elucidating Pim-2-specific signaling pathways without confounding off-target effects.

In Vivo Preclinical Efficacy Studies in TNBC Xenograft Models

HJ-PI01's demonstrated oral activity and significant tumor growth inhibition in MDA-MB-231 xenograft models make it a validated tool compound for preclinical oncology research. Scientists can confidently use HJ-PI01 to assess the therapeutic potential of Pim-2 inhibition in vivo and to explore combination therapies with standard-of-care agents.

Development of Selective Apoptosis and Autophagy Assays

HJ-PI01 uniquely induces both death receptor-dependent apoptosis and autophagic cell death in TNBC cells [1]. This dual mechanism makes it an invaluable tool for designing and validating assays that distinguish between apoptotic and autophagic pathways, as well as for studying the crosstalk between these two modes of programmed cell death in cancer biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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